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A comprehensive review of the novel pan-NADPH oxidase inhibitor, APX-115, and the

established angiotensin II receptor blocker, losartan, for the management of diabetic

nephropathy. This guide synthesizes preclinical and clinical data to offer researchers,

scientists, and drug development professionals a detailed comparison of their mechanisms,

efficacy, and experimental validation.

Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. The

current standard of care largely revolves around blockade of the renin-angiotensin system

(RAS), with angiotensin II receptor blockers (ARBs) like losartan being a cornerstone of

therapy. However, the residual risk of disease progression remains high, necessitating the

exploration of novel therapeutic avenues. APX-115, a first-in-class pan-NADPH oxidase (Nox)

inhibitor, has emerged as a promising candidate, targeting oxidative stress, a key pathological

driver of diabetic kidney disease. This guide provides a detailed comparison of APX-115 and

losartan, focusing on their distinct mechanisms of action and the experimental data supporting

their potential roles in treating diabetic nephropathy.

Mechanism of Action: Targeting Different Hubs of
Disease Progression
Losartan and APX-115 intervene in the pathophysiology of diabetic nephropathy through

distinct but ultimately converging pathways.

Losartan: The RAS Blockade Standard

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2422657?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Losartan is a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1][2]

In diabetic nephropathy, hyperglycemia and other metabolic insults lead to the activation of the

renin-angiotensin system, culminating in the production of angiotensin II. Angiotensin II, by

binding to its AT1 receptor on various renal cells, including mesangial cells, podocytes, and

tubular epithelial cells, triggers a cascade of detrimental effects. These include

vasoconstriction, leading to increased intraglomerular pressure, as well as non-hemodynamic

effects such as inflammation, fibrosis, and increased oxidative stress.[3] By blocking the AT1

receptor, losartan effectively mitigates these downstream effects of angiotensin II, thereby

conferring its renoprotective benefits.[2][3]

APX-115: A Novel Approach Targeting Oxidative Stress

APX-115 takes a different therapeutic approach by directly targeting a primary source of

oxidative stress in the diabetic kidney: the NADPH oxidase (Nox) family of enzymes. Several

Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, are expressed in the kidney and are

upregulated in diabetic conditions. These enzymes are major producers of reactive oxygen

species (ROS), which play a crucial role in the initiation and progression of renal injury by

promoting inflammation, fibrosis, and podocyte damage. APX-115, as a pan-Nox inhibitor, has

been shown to inhibit multiple Nox isoforms, thereby reducing ROS production and its

downstream pathological consequences. Notably, since the NOX5 gene is absent in mice,

studies in NOX5 transgenic mice have been crucial to evaluating the full pan-Nox inhibitory

potential of APX-115 relevant to human diabetic nephropathy.

Signaling Pathways
The distinct mechanisms of losartan and APX-115 are best understood by visualizing their

respective signaling pathways.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28165467/
https://pubmed.ncbi.nlm.nih.gov/15225108/
https://pubmed.ncbi.nlm.nih.gov/15025842/
https://pubmed.ncbi.nlm.nih.gov/15225108/
https://pubmed.ncbi.nlm.nih.gov/15025842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renin-Angiotensin System

Downstream Effects

Angiotensinogen Angiotensin_IRenin Angiotensin_IIACE

AT1_Receptor

Binds to

Vasoconstriction

Inflammation

Fibrosis

Oxidative_Stress

Losartan
Blocks

Click to download full resolution via product page

Figure 1. Losartan's Mechanism of Action.
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Figure 2. APX-115's Mechanism of Action.

Preclinical and Clinical Efficacy: A Head-to-Head
Comparison
While direct head-to-head clinical trials in humans are not yet available, preclinical studies

provide valuable comparative data. The landmark RENAAL (Reduction of Endpoints in NIDDM

with the Angiotensin II Antagonist Losartan) study firmly established the clinical efficacy of

losartan.

Preclinical Data: APX-115 vs. Losartan
A key study in streptozotocin (STZ)-induced diabetic mice directly compared the efficacy of

APX-115 and losartan. The results demonstrated that APX-115 was as effective as losartan in

preventing key features of diabetic kidney injury.
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Parameter Control
Diabetic
(Vehicle)

Diabetic +
APX-115 (60
mg/kg/day)

Diabetic +
Losartan (1.5
mg/kg/day)

Urinary Albumin

Excretion (µ

g/day )

20.3 ± 2.1 102.5 ± 15.4 45.6 ± 7.8† 42.1 ± 6.9†

Albumin/Creatini

ne Ratio (µg/mg)
35.1 ± 4.5 250.7 ± 38.2 110.2 ± 18.9† 105.3 ± 17.5†

Creatinine

Clearance

(mL/min)

0.21 ± 0.02 0.35 ± 0.04 0.24 ± 0.03† 0.23 ± 0.03†

Glomerular

Hypertrophy
Baseline Increased Prevented† Prevented†

Tubular Injury Baseline Increased Prevented† Prevented†

Podocyte Injury Baseline Increased Prevented† Prevented†

Fibrosis Markers

(e.g., TGF-β1)
Baseline Increased Decreased† Decreased†

Inflammation

Markers (e.g.,

TNFα, MCP1)

Baseline Increased Decreased† Decreased†

Oxidative Stress

Markers (e.g.,

LPO)

Baseline Increased Decreased† Decreased†

p < 0.05 vs.

Control; †p <

0.05 vs. Diabetic

(Vehicle). Data

adapted from

Kwon et al.

(2017).
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Clinical Data: The RENAAL Study
The RENAAL study was a large-scale, randomized, double-blind, placebo-controlled trial that

evaluated the renal protective effects of losartan in 1,513 patients with type 2 diabetes and

nephropathy. The study demonstrated a significant benefit of losartan in slowing the

progression of diabetic kidney disease.

Endpoint Placebo Group
Losartan
Group

Risk
Reduction

p-value

Primary

Composite

Endpoint

(Doubling of

Serum

Creatinine,

ESRD, or Death)

359 patients 327 patients 16% 0.02

Doubling of

Serum

Creatinine

26.0% 21.6% 25% 0.006

End-Stage Renal

Disease (ESRD)
25.5% 19.6% 28% 0.002

Proteinuria

(Change from

Baseline)

- - 35% reduction <0.001

First

Hospitalization

for Heart Failure

- - 32% reduction 0.005

Data adapted

from Brenner et

al. (2001).

A Phase II clinical trial for APX-115 in patients with type 2 diabetes and nephropathy has been

initiated to evaluate its safety, tolerability, and effect on the urinary albumin-to-creatinine ratio
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(UACR).

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the key experimental protocols used in the preclinical and clinical

studies discussed.

APX-115 Preclinical Study Protocol (STZ-Induced
Diabetic Mice)
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Diabetes Induction

Treatment Regimen (12 weeks)

Endpoint Analysis

Six-week-old male C57BL/6 mice receive intraperitoneal injections of STZ (50 mg/kg/day) for 5 consecutive days.

Control Group Diabetic Group (Vehicle) Diabetic + APX-115 (60 mg/kg/day, oral gavage) Diabetic + Losartan (1.5 mg/kg/day, oral gavage)

Urine and blood collection for analysis of albuminuria, creatinine clearance, and plasma cystatin C.

Kidney tissue fixation, sectioning, and staining (e.g., PAS) for morphological analysis of glomerular hypertrophy and tubular injury.

Real-time PCR for mRNA expression of inflammation and fibrosis markers.

Immunohistochemistry for protein expression and localization (e.g., F4/80 for macrophages).

Click to download full resolution via product page

Figure 3. APX-115 Preclinical Experimental Workflow.

Losartan RENAAL Clinical Trial Protocol
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Patient Enrollment (n=1513)

Randomization (Double-blind)

Follow-up (Mean 3.4 years)

Inclusion Criteria:
- Type 2 Diabetes

- Nephropathy (UACR ≥300 mg/g)
- Serum Creatinine 1.3-3.0 mg/dL

Placebo + Conventional Antihypertensive Therapy (excluding ACEi/ARB) Losartan (50-100 mg/day) + Conventional Antihypertensive Therapy (excluding ACEi/ARB)

Primary Endpoint:
Time to first event of:

- Doubling of serum creatinine
- End-stage renal disease (ESRD)

- Death

Secondary Endpoints:
- Cardiovascular morbidity and mortality

- Proteinuria progression
- Rate of renal disease progression

Click to download full resolution via product page

Figure 4. RENAAL Clinical Trial Workflow.

Conclusion and Future Directions
Losartan, through its well-established mechanism of RAS blockade, has been a mainstay in the

management of diabetic nephropathy for years, with proven efficacy in slowing disease

progression. APX-115 represents a novel and promising therapeutic strategy that targets a

different, yet critical, aspect of the disease pathology: oxidative stress. Preclinical data are

encouraging, suggesting that APX-115 has a comparable renoprotective effect to losartan in

animal models of diabetic kidney disease.

The distinct mechanisms of action of these two agents raise the intriguing possibility of

complementary or even synergistic effects. Future research, including the results of the

ongoing Phase II clinical trial of APX-115, will be crucial in determining its ultimate place in the

therapeutic armamentarium for diabetic nephropathy. For researchers and drug development

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2422657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2422657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


professionals, the emergence of pan-Nox inhibitors like APX-115 signals a paradigm shift

towards targeting fundamental cellular processes like oxidative stress, opening up new

avenues for combination therapies and more personalized treatment approaches for patients

with diabetic nephropathy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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